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molecular formula C11H10ClN3 B183864 N-benzyl-2-chloropyrimidin-4-amine CAS No. 71406-74-1

N-benzyl-2-chloropyrimidin-4-amine

Cat. No. B183864
M. Wt: 219.67 g/mol
InChI Key: QWRADTLPANSRDT-UHFFFAOYSA-N
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Patent
US07442698B2

Procedure details

A solution of 2,4-dichloropyrimidine (0.500 g, 3.36 mmol) in isopropanol (10 mL) was cooled to 0° C., and benzylamine (0.360 g, 0.37 mL, 3.36 mmol) was added. N,N-Diisopropylethylamine (0.434 g, 0.58 mL, 3.4 mmol) was added and the mixture was allowed to warm to room temperature over 15 h. The resulting white suspension was concentrated to afford a white solid. This material was purified via column chromatography on silica gel (gradient elution with 0-50% ethyl acetate-hexane) to afford benzyl-(2-chloropyrimidin-4-yl)amine as a white solid. MS (MH+) 220.1; Calculated 219.68 for C11H10ClN3.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)C(C)C)(C)C>C(O)(C)C>[CH2:9]([NH:16][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.37 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
0.58 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting white suspension was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
This material was purified via column chromatography on silica gel (gradient elution with 0-50% ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=NC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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